5,6-Diacetoxyindole

概要

説明

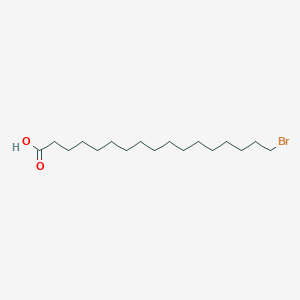

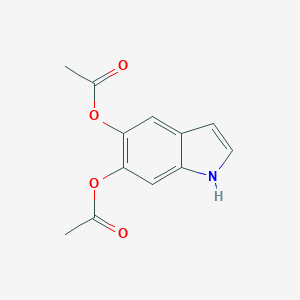

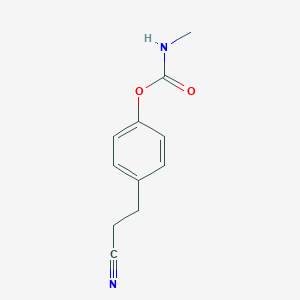

5,6-Diacetoxyindole is an organic compound with the molecular formula C12H11NO4 . It appears as a white or off-white crystalline powder . It is soluble in most organic solvents but almost insoluble in water .

Synthesis Analysis

The synthesis of 5,6-Diacetoxyindole involves a process known as reductive cyclization . This process is carried out in one reaction vessel without the need for intermediate isolation or purification steps, making it a “one pot” method . The key methods for the synthesis of 5,6-Diacetoxyindole have been published over the past 8 years (2012–2020) .Molecular Structure Analysis

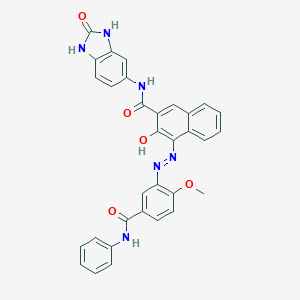

The molecular structure of 5,6-Diacetoxyindole consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 233.220 Da and the monoisotopic mass is 233.068802 Da .Physical And Chemical Properties Analysis

5,6-Diacetoxyindole is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include light sensitivity and air sensitivity . Its molecular weight is 233.22 .科学的研究の応用

Chemical Properties

“5,6-Diacetoxyindole” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 g/mol . The IUPAC name for this compound is 5-(acetyloxy)-1H-indol-6-yl acetate .

Production and Storage

This compound is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air . The compound is usually available in the form of a white to light yellow to light red powder or crystal .

Use in Pharmaceuticals

“5,6-Diacetoxyindole” is used as a bulk pharmaceutical agent and as an intermediate for pharmaceuticals . It is often used in the production of various drugs and medications.

Melanin Precursor

“5,6-Diacetoxyindole” is a precursor to the skin photoprotective agents known as melanins . It is used in the preparation of carboxamides of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), the main biosynthetic precursor of melanins .

Dermocosmetic Formulations

The oxidative polymerization of the synthesized amides of “5,6-Diacetoxyindole” carried out in air in aqueous buffer at pH 9 affords melanin-like pigmented materials . These materials show chromophores resembling those of DHICA-derived pigments, with a good covering of the UVA and the visible region . They also exhibit a good solubility in alcoholic solvents, a feature of great interest for the exploitation of these materials as ingredients of dermocosmetic formulations .

Research in Pigment Production

“5,6-Diacetoxyindole” is used in research related to the production of pigments . The oxidative conversion of these compounds is a process brought about by phenolases in nature leading to colored polymeric pigments . This process has been used for the preparation of bioinspired pigmented materials including notably polydopamine .

作用機序

Target of Action

5,6-Diacetoxyindole is a derivative of 5,6-Dihydroxyindole (DHI), which is a melanin pigment precursor . The primary targets of 5,6-Diacetoxyindole are melanin-producing cells, particularly those involved in the synthesis of eumelanin . Eumelanin is a type of melanin that gives skin, hair, and eyes their color .

Mode of Action

5,6-Diacetoxyindole interacts with its targets by participating in the melanin synthesis pathway . It is used as a building block to synthesize eumelanin biopolymers via copolymerization reaction with 2-carboxy-5,6-dihydroxyindoles . The compound can also react with 3,4-dihydroxybenzaldehyde to form 4-[bis(1H-5,6-diacetoxyindol-2-yl)methyl]-1,2-diacetoxybenzene .

Biochemical Pathways

5,6-Diacetoxyindole affects the melanin synthesis pathway . In this pathway, dopachrome is converted into 5,6-dihydroxyindole (DHI), and DHI is oxidized to 5,6-dihydroxyquinone . The oxidation reaction is generally catalyzed by tyrosinase . 5,6-Diacetoxyindole, as a derivative of DHI, participates in these reactions and contributes to the formation of eumelanin .

Pharmacokinetics

It is known that the compound can be synthesized from trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene . The synthesis involves reductive cyclization, debenzylation, and acetylation, all carried out in one reaction vessel without intermediate isolation or purification steps . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of 5,6-Diacetoxyindole’s action is the production of eumelanin, which contributes to the pigmentation of skin, hair, and eyes . Additionally, 5,6-Diacetoxyindole exhibits a slight protective effect at certain concentrations . For example, it has been found to provide cytoprotection in cultured mouse retinas .

Action Environment

The action of 5,6-Diacetoxyindole can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the presence of oxygen, as the melanin synthesis pathway involves oxidative reactions . Additionally, the compound’s action may be influenced by the pH of the environment, as certain reactions in the melanin synthesis pathway are pH-dependent .

特性

IUPAC Name |

(6-acetyloxy-1H-indol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396689 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diacetoxyindole | |

CAS RN |

15069-79-1 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5,6-Diacetoxyindole in melanin research?

A: 5,6-Diacetoxyindole serves as a more stable precursor to 5,6-dihydroxyindole, a key intermediate in the complex pathway of eumelanin formation. [, ] This makes 5,6-DAI a valuable tool for studying melanin biosynthesis and exploring its potential applications in various fields. [, , ]

Q2: How does 5,6-Diacetoxyindole compare to 5,6-dihydroxyindole in terms of stability?

A: 5,6-Dihydroxyindole is known to be highly unstable, posing challenges for its use in research. [] 5,6-Diacetoxyindole, on the other hand, demonstrates greater stability, making it a preferred choice for investigations related to melanin precursors. [, ]

Q3: How does the chemical structure of 5,6-Diacetoxyindole influence its reactivity?

A: The presence of acetoxy groups at positions 5 and 6 of the indole ring in 5,6-DAI influences its reactivity compared to other indole derivatives. [, ] For instance, acidic conditions can lead to the formation of diindolocarbazole derivatives through a series of coupling and dehydrogenation reactions, a pathway not observed with 5,6-DAI. [] This difference in reactivity highlights the importance of structural features in directing chemical transformations.

Q4: Are there methods for introducing sugar molecules onto the 5,6-Diacetoxyindole structure?

A: Yes, a method called thioglycosylation allows for the attachment of sugar units (both monosaccharides and disaccharides) to 5,6-Diacetoxyindole. [] This process utilizes a dynamic mixture of thioglycoside agents and leverages the in situ conversion of glycosyl disulfides to more reactive phenylselenenyl sulfides. [] This approach provides a route to synthesizing glycosylated 5,6-Diacetoxyindole derivatives, potentially opening avenues for developing eumelanin-based materials with tailored properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)